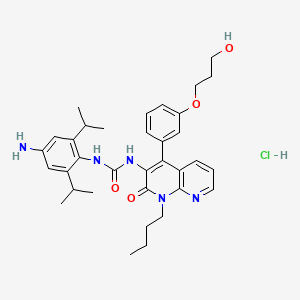
DWK-1339
Overview
Description
MDR-1339 is a small molecule drug that acts as an inhibitor of beta-amyloid protein aggregation. It has been primarily researched for its potential use in the treatment of Alzheimer’s disease. The compound is known for its ability to cross the blood-brain barrier and exhibit potent antiaggregation activity, which helps in reducing the formation of amyloid plaques in the brain, a hallmark of Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MDR-1339 involves the preparation of a benzofuran analogue. The synthetic route typically includes the formation of the benzofuran core followed by functionalization to introduce the desired substituents. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product with high purity .
Industrial Production Methods: Industrial production of MDR-1339 follows a similar synthetic route but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production. Quality control measures, including high-performance liquid chromatography and mass spectrometry, are employed to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions: MDR-1339 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new substituents to the benzofuran core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various metabolites and derivatives of MDR-1339, which are often analyzed for their biological activity and potential therapeutic applications .
Scientific Research Applications
MDR-1339 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of protein aggregation.
Biology: Investigated for its effects on cellular processes and protein interactions.
Medicine: Primarily researched for its potential use in treating Alzheimer’s disease by reducing amyloid plaque formation.
Industry: Utilized in the development of new therapeutic agents targeting neurodegenerative diseases
Mechanism of Action
MDR-1339 exerts its effects by inhibiting the aggregation of beta-amyloid proteins. The compound binds to the amyloid-beta peptides, preventing them from forming toxic aggregates. This action helps in reducing the formation of amyloid plaques in the brain, which are associated with the progression of Alzheimer’s disease. The molecular targets include amyloid-beta peptides, and the pathways involved are related to protein aggregation and neurotoxicity .
Comparison with Similar Compounds
Dimebon: Another compound investigated for its potential in treating Alzheimer’s disease.
Tarenflurbil: A nonsteroidal anti-inflammatory drug that was studied for its effects on amyloid-beta aggregation.
Semagacestat: A gamma-secretase inhibitor that was researched for its ability to reduce amyloid-beta production
Uniqueness of MDR-1339: MDR-1339 is unique due to its high potency in inhibiting amyloid-beta aggregation and its ability to cross the blood-brain barrier effectively. Unlike some other compounds, MDR-1339 has shown promising results in preclinical studies, including improved cognitive function in animal models of Alzheimer’s disease .
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-(3-methoxypropyl)-1-benzofuran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O4/c1-21-10-4-5-14-6-8-17-16(11-14)13-19(24-17)15-7-9-18(22-2)20(12-15)23-3/h6-9,11-13H,4-5,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEPJIGXQLIOIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCC1=CC2=C(C=C1)OC(=C2)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018946-38-7 | |
| Record name | DWK-1339 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1018946387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DWK-1339 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WN8TEM4Q1F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




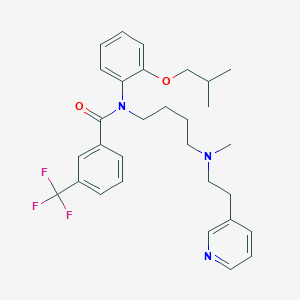

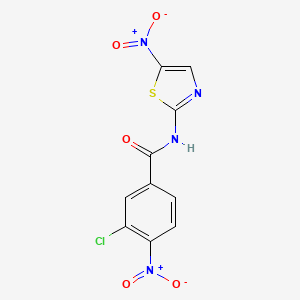

![6-Amino-2-[(4-cyanobenzyl)sulfanyl]pyrimidin-4-yl 4-methylbenzenesulfonate](/img/structure/B1681826.png)

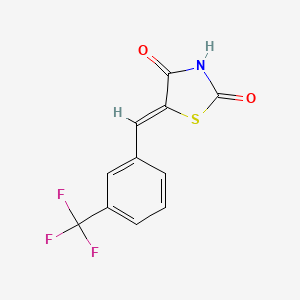
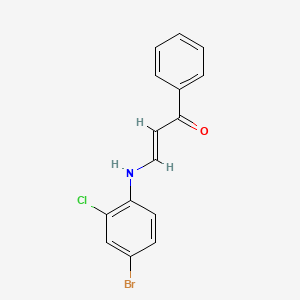
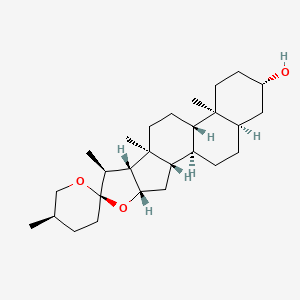
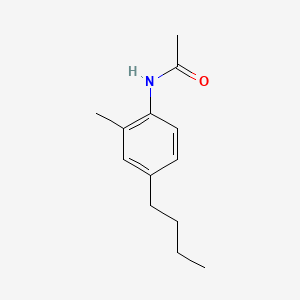
![[4-(3,5-Dichlorophenyl)-3,5-dihydroxyphenyl]-phenylmethanone](/img/structure/B1681835.png)
